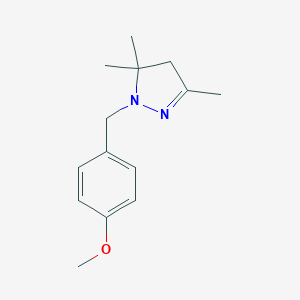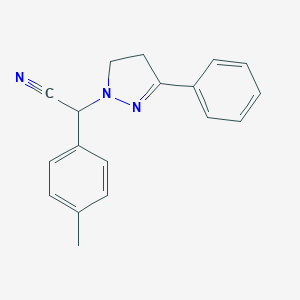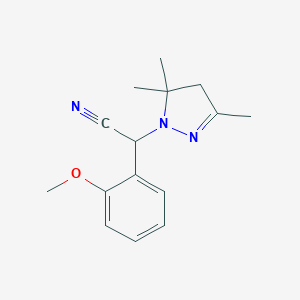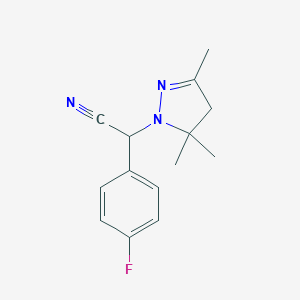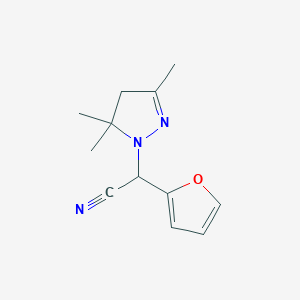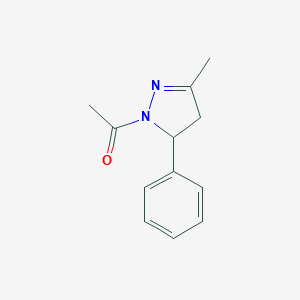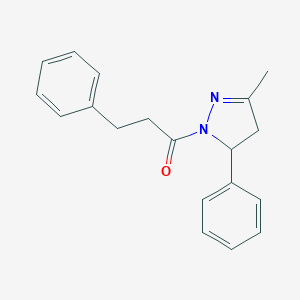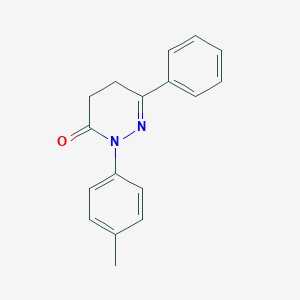
(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as DPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of pyrazole derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.
科学研究应用
(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential therapeutic applications. One of the major research areas is its anti-inflammatory activity. (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce inflammation in animal models of acute and chronic inflammation. Additionally, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain.
Another area of research is the antioxidant activity of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. The compound has been shown to scavenge free radicals and protect against oxidative stress in vitro and in vivo. This suggests that (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile may have potential applications in the treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
作用机制
The exact mechanism of action of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant activities, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline. This suggests that (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile may have potential applications in the treatment of neurological disorders, such as depression and anxiety.
实验室实验的优点和局限性
One of the major advantages of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess a range of biological activities, making it a promising candidate for drug development.
However, there are also some limitations to working with (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer in animal models. Additionally, the compound has not yet been extensively studied for its toxicological profile, which may limit its potential applications in human medicine.
未来方向
There are several future directions for research on (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the toxicological profile of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile and its potential applications in human medicine. Other potential future directions include the investigation of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile's effects on other signaling pathways and the development of derivatives with improved biological activities.
合成方法
The synthesis of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst to yield the intermediate 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile. The intermediate is then reacted with 3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole in the presence of sodium ethoxide to yield the final product, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. The overall yield of the synthesis is approximately 60%.
属性
产品名称 |
(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-17(15-7-5-4-6-8-15)23(22-14)18(13-21)16-9-10-19(24-2)20(12-16)25-3/h4-10,12,17-18H,11H2,1-3H3 |
InChI 键 |
VEBXWEIDCNURCO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
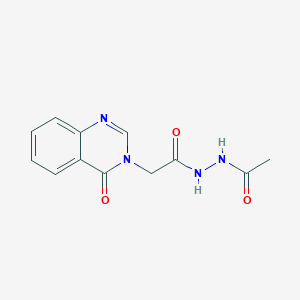
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
